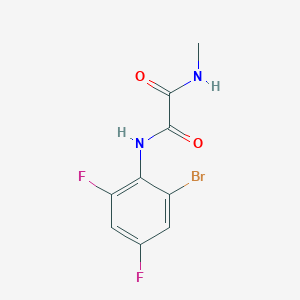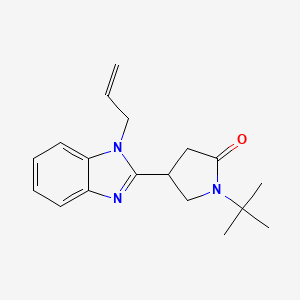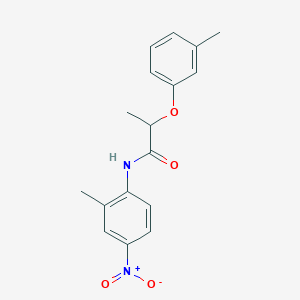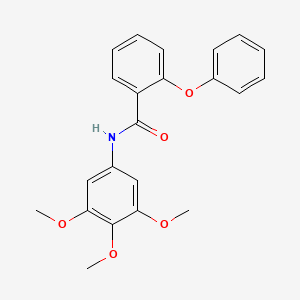
N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide
Übersicht
Beschreibung
N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide, also known as BDF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDF belongs to the class of amide compounds and is commonly used in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide is not fully understood. However, studies have suggested that N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide may act by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells. N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide has also been found to modulate the expression of certain genes involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide has been shown to have a variety of biochemical and physiological effects. N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide has been found to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide is also stable under a range of conditions, making it suitable for use in various assays. However, N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide. One area of interest is the development of N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide-based drugs for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide and to identify specific targets for its therapeutic effects. Additionally, research is needed to explore the potential of N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide in combination with other drugs or therapies for enhanced efficacy. Finally, studies are needed to evaluate the safety and toxicity of N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide in vivo to determine its suitability for clinical use.
In conclusion, N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and viral infections. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Recent studies have shown that N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide has antitumor, anti-inflammatory, and antiviral properties. N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Furthermore, N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(2-bromo-4,6-difluorophenyl)-N'-methylethanediamide has also been found to have antiviral activity against herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
N'-(2-bromo-4,6-difluorophenyl)-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2O2/c1-13-8(15)9(16)14-7-5(10)2-4(11)3-6(7)12/h2-3H,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICYQXKNOPRCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=C(C=C(C=C1Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-bromo-4,6-difluorophenyl)-N-methyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4238683.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4238686.png)
![2-{3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4238704.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4238710.png)
![3-tert-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4238713.png)

![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4238728.png)




![8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238754.png)
![4-fluoro-N-{3-oxo-3-[(2-pyridin-4-ylethyl)amino]propyl}benzamide](/img/structure/B4238764.png)
